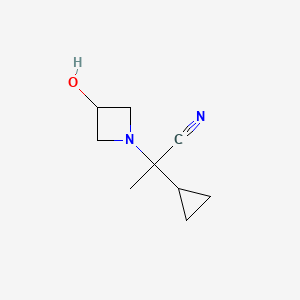![molecular formula C12H12N2O4S B14878967 Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)
Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of amino and ester functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine, followed by cyclization to form the desired thieno-pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno-pyridine derivatives.
Scientific Research Applications
Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate is unique due to the presence of two ester groups, which provide additional sites for chemical modification. This enhances its versatility as a synthetic intermediate and its potential for developing new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H12N2O4S |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H12N2O4S/c1-5-4-6(11(15)17-2)7-8(13)9(12(16)18-3)19-10(7)14-5/h4H,13H2,1-3H3 |
InChI Key |
DGZAYKMCSKSXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)






![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)



